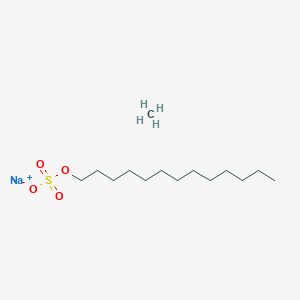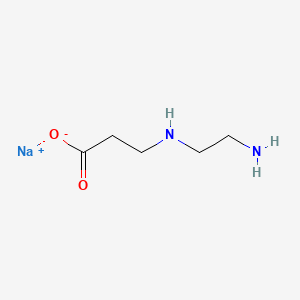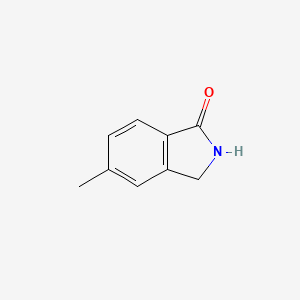![molecular formula C13H9NS B1603213 5-Phenylbenzo[d]thiazole CAS No. 91804-56-7](/img/structure/B1603213.png)
5-Phenylbenzo[d]thiazole
Übersicht
Beschreibung
5-Phenylbenzo[d]thiazole is a chemical compound with the molecular formula C13H9NS . It is a member of the thiazole family, which are organic five-aromatic ring compounds .
Synthesis Analysis
Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazolo[5,4-d]thiazole-Based Metal–Organic Frameworks (MOFs) have been used for catalytic CO2 cycloaddition and photocatalytic benzylamine coupling reactions . The introduction of thiazolo[5,4-d]thiazole (TZTZ), a photoactive unit, into the framework endows MOF-LS10 with excellent photocatalytic performance .Physical And Chemical Properties Analysis
5-Phenylbenzo[d]thiazole has a molecular weight of 212.3 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
5-Phenylbenzo[d]thiazole derivatives have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The thiazole ring, a common feature in these compounds, is known to contribute to antioxidant properties, which can be harnessed in the development of new therapeutic agents aimed at treating diseases associated with oxidative stress .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of thiazole derivatives make them valuable in the development of new drugs to combat infections. 5-Phenylbenzo[d]thiazole has been included in the synthesis of compounds that show promising results against a variety of microbial and fungal pathogens, offering potential for the treatment of infectious diseases .
Antitumor and Cytotoxic Drug Development
Research has indicated that certain 5-Phenylbenzo[d]thiazole compounds exhibit antitumor and cytotoxic activities. These properties are significant in the search for new cancer therapies, particularly in targeting and destroying cancer cells while minimizing side effects .
Neuroprotective Agents
The neuroprotective potential of 5-Phenylbenzo[d]thiazole is another area of interest. Neuroprotective agents can help in the management of neurodegenerative diseases by protecting neuronal health and function. The thiazole derivatives are being explored for their role in synthesizing neurotransmitters and protecting the nervous system .
Anti-inflammatory Properties
5-Phenylbenzo[d]thiazole derivatives have been found to possess anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases, where controlling inflammation is a key therapeutic goal. The development of new anti-inflammatory drugs from thiazole derivatives could lead to better management of these conditions .
Electrophosphorescent Materials
Outside of biomedical applications, 5-Phenylbenzo[d]thiazole and its derivatives are also being explored for their use in organic electronics, specifically as electrophosphorescent materials in OLEDs (Organic Light Emitting Diodes). The thiazole ring’s ability to stabilize the electronic structure of these compounds makes them suitable for use in light-emitting applications .
Wirkmechanismus
Target of Action
5-Phenylbenzo[d]thiazole is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, lipid compounds that play a key role in inflammation .
Biochemical Pathways
Thiazole derivatives, including 5-Phenylbenzo[d]thiazole, can affect various biochemical pathways. For example, they can inhibit the COX enzymes, thereby reducing the production of prostaglandins and alleviating inflammation . They may also interfere with bacterial quorum sensing pathways, which are used by bacteria to coordinate behaviors such as biofilm formation and virulence production .
Result of Action
Thiazole derivatives are known to have various biological effects, such as anti-inflammatory activity . For instance, some thiazole derivatives have been found to inhibit the COX enzymes, thereby reducing inflammation .
Eigenschaften
IUPAC Name |
5-phenyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)14-9-15-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPXIJKSNGOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)SC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606751 | |
| Record name | 5-Phenyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylbenzo[d]thiazole | |
CAS RN |
91804-56-7 | |
| Record name | 5-Phenylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91804-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




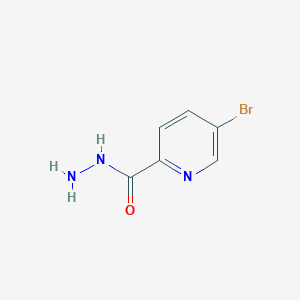

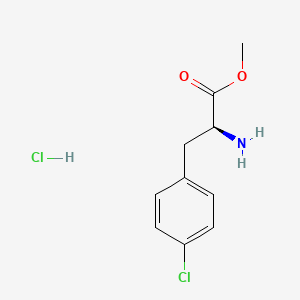
![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1603135.png)
